

Application Note: Spectroscopic Characterization of Methyl 2-hydroxy-6-nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 2-hydroxy-6-nitrobenzoate
CAS No.:	1261504-50-0
Cat. No.:	B2984851

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Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 16533-48-5) is a densely functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structure features three competing functional groups—a phenolic hydroxyl, a methyl ester, and a nitro group—crowded around a benzene ring.^{[1][2]} This "push-pull" electronic environment, combined with steric crowding at the ortho positions, creates unique spectral signatures.^[2]

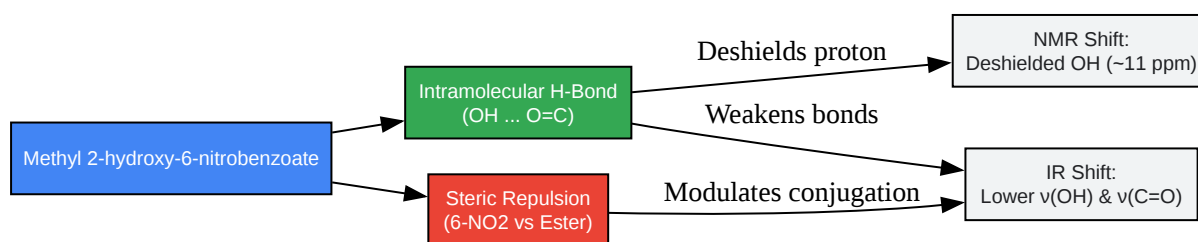
This guide provides a validated workflow for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Special attention is given to the detection of intramolecular hydrogen bonding and the differentiation of regioisomers.

Chemical Profile & Structural Logic

Property	Specification
IUPAC Name	Methyl 2-hydroxy-6-nitrobenzoate
Molecular Formula	
Molecular Weight	197.14 g/mol
Key Features	Intramolecular H-bond (OH...O=C), Steric hindrance (6-Nitro)

Structural Dynamics (The "Salicylate Effect")

The molecule exhibits a strong intramolecular hydrogen bond between the phenolic proton (C2-OH) and the ester carbonyl oxygen (C1-COOME). However, the bulky nitro group at C6 introduces steric strain, potentially twisting the ester group out of planarity.[2] This competition defines the spectroscopic observables.



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Figure 1: Structural interactions influencing spectral data. The interplay between H-bonding and steric bulk dictates the observed shifts.

Infrared (IR) Spectroscopy Protocol

Experimental Parameters

- Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended for neat solid/liquid analysis due to minimal sample prep.

- Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for higher resolution of the hydroxyl region.

- Range: 4000 – 600

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- Resolution: 4

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- Scans: 32 scans (minimum).

Spectral Interpretation

The IR spectrum serves as a "functional group fingerprint."^[4]

Functional Group	Mode	Wavenumber ()	Diagnostic Note
Hydroxyl (-OH)	Stretch ()	3200 – 2800 (Broad)	Critical: The peak is broad and shifted significantly lower than free phenols (3600) due to strong intramolecular Hydrogen Bonding (Chelae formation).[2]
Aromatic C-H	Stretch ()	3100 – 3000	Weak intensity, typical of aromatics.[2]
Methyl C-H	Stretch ()	2960 – 2850	Distinct sharp peaks from the methoxy group.[2]
Ester Carbonyl (C=O)	Stretch ()	1680 – 1710	Critical: Lower than typical esters (1740) due to conjugation and H-bonding.[2] The 6-nitro group may cause a slight blue shift (higher freq) if it twists the ester out of plane.
Nitro (-NO)	Asymmetric	1530 – 1550	Strong, sharp band.[2] Characteristic of aromatic nitro compounds.
Nitro (-NO)	Symmetric	1340 – 1360	Strong, sharp band.[2]

C-O (Ester)	Stretch	1250 – 1300	Strong intensity.[2]
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Nuclear Magnetic Resonance (NMR) Protocol Experimental Parameters

- Solvent: Chloroform-d () is preferred to observe the intramolecular H-bonded hydroxyl proton. DMSO- may disrupt the intramolecular H-bond via competitive solvent H-bonding, broadening or shifting the OH peak.
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[2]
- Reference: TMS (0.00 ppm) or Residual (7.26 ppm).[2]

NMR Analysis (Proton)

The aromatic region displays a characteristic ABC (or AMX) pattern for the three contiguous protons (H3, H4, H5).[2]

Proton	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
2-OH	11.0 – 11.5	Singlet (s)	1H	Diagnostic: Extremely downfield due to chelation (H- bond) with the ester carbonyl. Sharp in .[2]
H-5	8.0 – 8.3	Doublet (d) or dd	1H	Deshielded: Ortho to the electron- withdrawing Nitro group (C6).
H-4	7.5 – 7.8	Triplet (t) or dd	1H	Intermediate: Meta to both OH and Nitro; Para to the Ester.
H-3	7.1 – 7.4	Doublet (d) or dd	1H	Shielded: Ortho to the electron- donating Hydroxyl group (C2).
-OCH	3.9 – 4.0	Singlet (s)	3H	Characteristic methyl ester singlet.

Coupling Constants (

):

- (Ortho coupling)
- (Ortho coupling)[2]
- (Meta coupling, may be unresolved at lower fields).

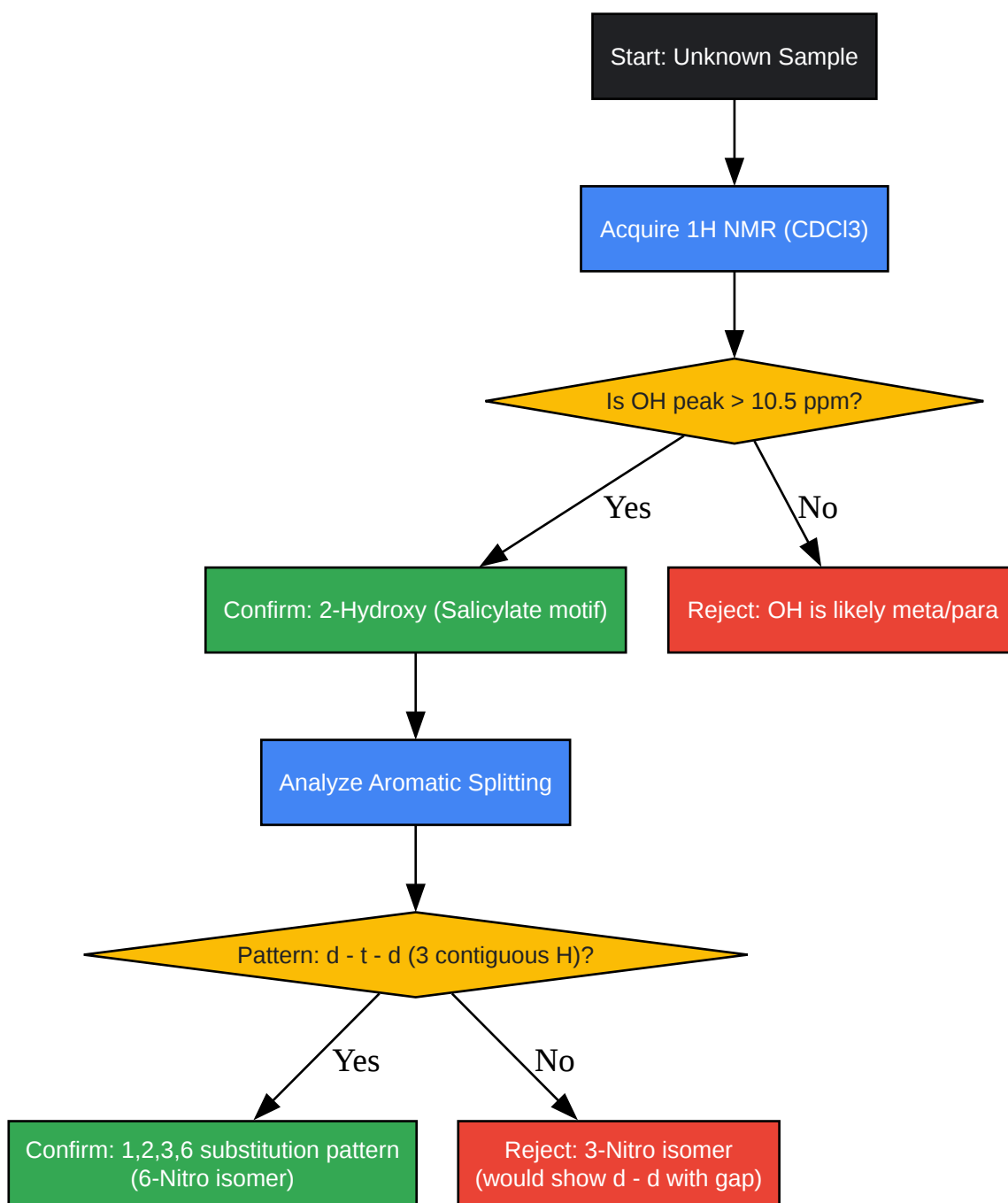
NMR Analysis (Carbon)

Key signals to verify the carbon skeleton.[2]

- Carbonyl (C=O): ~165–170 ppm.[2]
- C-OH (C2): ~155–160 ppm (Deshielded by Oxygen).[2]
- C-NO
(C6): ~145–150 ppm (Deshielded by Nitrogen).[2]
- Aromatic CH: 115–135 ppm.[2][3][5]
- Methoxy (
) : ~53 ppm.[2]

Workflow: Structural Confirmation Strategy

This flowchart outlines the decision process for confirming the specific isomer (2-hydroxy-6-nitro vs. 2-hydroxy-3-nitro, etc.).



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Figure 2: Logical decision tree for confirming the regio-chemistry of **Methyl 2-hydroxy-6-nitrobenzoate**.

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Missing OH Peak (NMR)	Rapid proton exchange with water in solvent.	Ensure is dry (store over molecular sieves). Avoid shake.
Broad/Split Ester Peak (IR)	Conformational isomerism (twisted vs. planar).[2]	Run IR in dilute solution () to separate intermolecular vs intramolecular effects (though solid state usually fixes one conformer).[2]
Extra Peaks in Aromatic Region	Presence of regioisomer (e.g., 3-nitro isomer).[2]	Check integration values. Impurities often appear as small doublets flanking the main signals.
Water Peak in NMR	Wet Solvent.[2][3]	in appears ~1.56 ppm. Ensure it does not overlap with aliphatic impurities.[2][3]

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